molecular formula C8H12N2 B1343253 N-Methyl-1-(3-methylpyridin-2-YL)methanamine CAS No. 880361-72-8

N-Methyl-1-(3-methylpyridin-2-YL)methanamine

Cat. No. B1343253
M. Wt: 136.19 g/mol
InChI Key: VZRNUXANVNOWMJ-UHFFFAOYSA-N
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Description

“N-Methyl-1-(3-methylpyridin-2-YL)methanamine” is a chemical compound with the empirical formula C8H12N2 . It has a molecular weight of 136.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(3-methylpyridin-2-YL)methanamine” can be represented by the SMILES string CNCc1ncccc1C . The InChI representation of the molecule is 1S/C8H12N2/c1-7-4-3-5-10-8(7)6-9-2/h3-5,9H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-Methyl-1-(3-methylpyridin-2-YL)methanamine” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Catalysts in Hydroxylation Reactions

N-Methyl-1-(3-methylpyridin-2-yl)methanamine and its derivatives have been explored as ligands in diiron(III) complexes for catalyzing selective hydroxylation of alkanes. These complexes exhibit efficient catalysis, highlighting the potential of such compounds in synthetic chemistry and industrial applications for converting alkanes to alcohols, which are more valuable chemicals (Sankaralingam & Palaniandavar, 2014).

Cellular Imaging and Photocytotoxicity

Research on iron(III) complexes incorporating N-Methyl-1-(3-methylpyridin-2-yl)methanamine derivatives has revealed their application in cellular imaging and as agents for photocytotoxicity under red light. These complexes are ingested in cell nuclei and interact with DNA, offering a pathway to develop new treatments for cancer through light-activated therapy (Basu et al., 2014).

Antimicrobial Activity

Compounds derived from N-Methyl-1-(3-methylpyridin-2-yl)methanamine have shown promise in antimicrobial applications. For instance, novel azetidine derivatives have been synthesized and evaluated for antibacterial and antifungal activities, demonstrating their potential in combating microbial infections (Rao, Prasad, & Rao, 2013).

Electro-Optic Materials

In the field of materials science, derivatives of N-Methyl-1-(3-methylpyridin-2-yl)methanamine have been utilized in the synthesis of donor-acceptor chromophores for electro-optic applications. These materials show potential for use in optical switches and modulators, essential components in telecommunications and information processing (Facchetti et al., 2003).

Synthesis of Schiff Bases for Anticonvulsant Agents

Further extending its utility, the compound has been involved in the synthesis of Schiff bases with potential anticonvulsant properties. These bases, derived from the reactions involving N-Methyl-1-(3-methylpyridin-2-yl)methanamine, have been tested for seizure protection, showcasing the compound's versatility in pharmaceutical research (Pandey & Srivastava, 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “N-Methyl-1-(3-methylpyridin-2-YL)methanamine” can be found at the provided link . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

N-methyl-1-(3-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-3-5-10-8(7)6-9-2/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNUXANVNOWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633389
Record name N-Methyl-1-(3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(3-methylpyridin-2-YL)methanamine

CAS RN

880361-72-8
Record name N,3-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880361-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HH Nguyen, MB Kim, RJ Wilson, CJ Butch… - Journal of Medicinal …, 2018 - ACS Publications
CXCR4 is a G-protein-coupled receptor that interacts with its cognate ligand, CXCL12, to synchronize many physiological responses and pathological processes. Disruption of the …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk

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